Methyl 5-bromo-2,4-dichlorobenzoate

説明

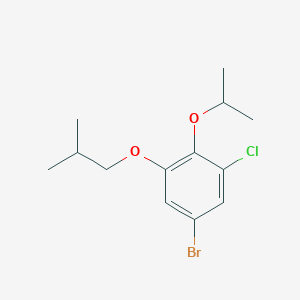

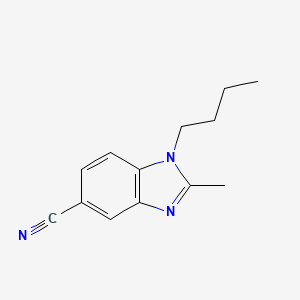

Methyl 5-bromo-2,4-dichlorobenzoate is a chemical compound that belongs to the benzoate family. It has a molecular weight of 283.94 . This compound is commonly used in scientific research due to its unique chemical properties.

Molecular Structure Analysis

The IUPAC name for Methyl 5-bromo-2,4-dichlorobenzoate is methyl 5-bromo-2,4-dichlorobenzoate . The InChI code for this compound is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 .Physical And Chemical Properties Analysis

Methyl 5-bromo-2,4-dichlorobenzoate is a solid .科学的研究の応用

Reductive Dechlorination and Hydrolytic Dehalogenation Alcaligenes denitrificans NTB-1 demonstrates the ability to utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as sole carbon and energy sources, implicating these compounds in potential bioremediation applications. The initial step in the metabolism of 2,4-dichlorobenzoate involves reductive dechlorination to 4-chlorobenzoate, followed by hydrolytic dehalogenation to produce 4-hydroxybenzoate, showcasing an innovative pathway for aerobic organisms (van den Tweel, Kok, & de Bont, 1987).

Halomethylation in Organic Chemistry The one-pot halomethylation of various 5-substituted salicylaldehydes, including those related to methyl 5-bromo-2,4-dichlorobenzoate, serves as a convenient method for creating heteroditopic ligands aimed at metal salt binding. This process highlights the compound's utility in synthesizing complex organic molecules and coordination chemistry applications (Wang et al., 2006).

Antiviral Research Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at position 5 explores the synthesis of analogues, including those with bromo and chloro substituents, for antiviral applications. Notably, certain derivatives exhibit significant inhibitory activity against retroviruses, demonstrating potential therapeutic applications in treating viral infections (Hocková et al., 2003).

Synthesis and Chemical Reactivity Studies Studies focused on the synthesis and reactivity of chloro- and bromo-substituted compounds, including methyl 5-bromo-2,4-dichlorobenzoate analogues, offer insights into their potential in creating novel materials and chemical intermediates. These studies are crucial for the development of new synthetic methods and materials (Montañez, Uranga, & Santiago, 2010).

Environmental Impact of Volatilization Research on the volatilization of methyl bromide, a compound structurally related to methyl 5-bromo-2,4-dichlorobenzoate, from agricultural fields underlines the environmental implications of such compounds. Understanding their behavior in the environment is critical for assessing their impact on atmospheric chemistry and potential ozone depletion (Majewski et al., 1995).

Safety and Hazards

The safety information for Methyl 5-bromo-2,4-dichlorobenzoate is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

作用機序

Mode of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling reaction

Biochemical Pathways

If it is involved in suzuki–miyaura coupling reactions as suggested, it could potentially affect pathways involving carbon-carbon bond formation . The downstream effects of these reactions would depend on the specific context and other reactants involved.

Result of Action

As a potential participant in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds , but the specific effects would depend on the context of the reaction.

特性

IUPAC Name |

methyl 5-bromo-2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIAQYXTJFKZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)